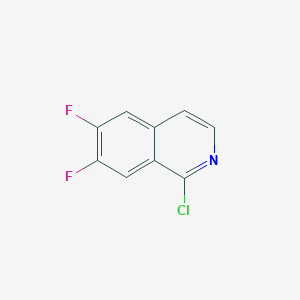
1-Chloro-6,7-difluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6,7-difluoroisoquinoline is a chemical compound with the CAS Number: 1602501-66-5 . It has a molecular weight of 199.59 . It is a powder at room temperature .
Synthesis Analysis
Fluorinated isoquinolines, such as this compound, have been synthesized using a variety of methods. These methods include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of this compound includes a chloro group and two fluoro groups attached to an isoquinoline ring .Chemical Reactions Analysis
The chemistry of fluorinated quinolines, like this compound, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 199.59 .Applications De Recherche Scientifique
Chemosensor for Metal Ions
1-Chloro-6,7-difluoroisoquinoline-related compounds, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrate potential as chemosensors. They selectively respond to specific metal ions, such as Cd²⁺, showing a significant increase in fluorescence. This quality makes them useful for measuring concentrations of these metal ions in various applications like waste effluent streams and food products (Prodi et al., 2001).
DNA-Binding Agents
Derivatives of this compound, such as N-alkylanilinoquinazoline derivatives, have been evaluated for their ability to bind to DNA. These compounds, particularly those with specific modifications, demonstrate significant DNA interaction through processes like intercalative binding. This makes them potential candidates for therapeutic applications, especially in cancer treatment (Garofalo et al., 2010).
Groove Binding with DNA
Another study investigated the binding modes of similar compounds with DNA. The study focused on a compound (NPOS) structurally related to this compound, revealing its potential as an anticancer and neuroprotective drug. The groove binding network formed between NPOS and DNA was established, highlighting the compound's biocompatibility and potential therapeutic applications (Mati et al., 2013).
Antibacterial Properties
Compounds related to this compound have been synthesized and evaluated for their antibacterial properties. These studies indicate that certain derivatives, especially those with specific structural modifications, exhibit significant antibacterial activities against various bacterial strains (Koga et al., 1980).
Cytotoxicity Studies
Research on similar quinoline derivatives includes investigations into their cytotoxicity against various cancer cell lines. These studies provide insights into the potential use of these compounds in cancer treatment. Structural studies complement these findings by offering a deeper understanding of the compounds' interactions at the molecular level (Mansour et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-6,7-difluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-9-6-4-8(12)7(11)3-5(6)1-2-13-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHICZXCSZNKBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

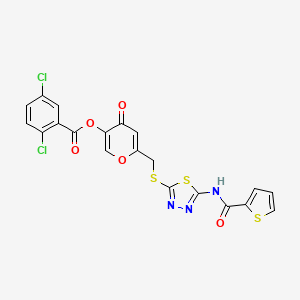
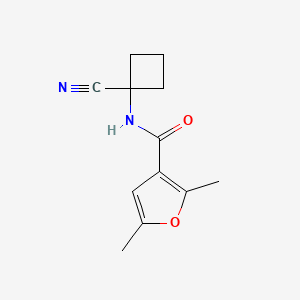
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)
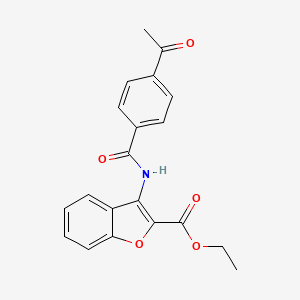
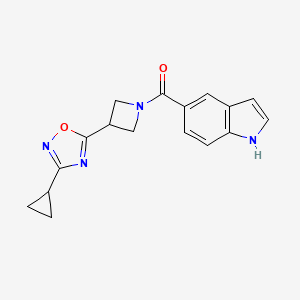
![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)
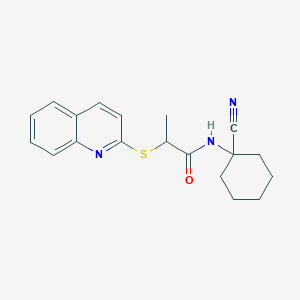
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2437698.png)
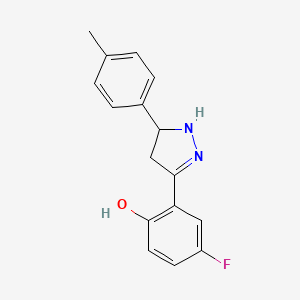
![(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2437702.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437703.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)